molecular formula C10H15N B1295989 2,5-Dimethylphenethylamine CAS No. 23068-44-2

2,5-Dimethylphenethylamine

Cat. No. B1295989
CAS RN: 23068-44-2
M. Wt: 149.23 g/mol
InChI Key: RNEFNTMBBIKOFO-UHFFFAOYSA-N
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Description

2,5-Dimethylphenethylamine is a structural motif recognized for its activity at the serotonin 2A receptor (5-HT2AR). This motif is present in several classical phenethylamine psychedelics and is known to confer potent agonist activity at 5-HT2AR. The presence of the 2,5-dimethoxy groups is suggested to be essential for 5-HT2AR activation, as indicated by the investigation of the 2,5-dimethoxy motif in phenethylamine serotonin 2A receptor agonists .

Synthesis Analysis

The synthesis of derivatives of 2,5-dimethylphenethylamine involves various chemical reactions. For instance, the synthesis of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, which are structurally related to 2,5-dimethylphenethylamine, includes the substitution on ring B of the phenylthiophenyl core structure. These derivatives exhibit high binding affinity and selectivity to the human brain serotonin transporter (SERT) . Additionally, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction to yield the desired (2-phenylethyl)amines .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-dimethylphenethylamine has been characterized using various techniques. For example, the molecular structure and computational studies on a compound containing the 2,5-dimethylphenyl group were performed using density functional theory (DFT) calculations, single-crystal X-ray diffraction, and spectroscopic methods. These studies help in understanding the geometry, intramolecular interactions, and photochromic properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involving 2,5-dimethylphenethylamine derivatives are diverse. The synthesis of these compounds often involves reductive methylation, as seen in the preparation of N-methyl and N,N-dimethyl derivatives of cyclohexylamines. The reactivity of these compounds under different conditions, such as acidic environments, can lead to magnetic nonequivalence of the methyl groups, which is an important consideration in NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylphenethylamine derivatives are crucial for their potential applications. For instance, the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate were synthesized and characterized to determine their molecular weights, polydispersity indices, glass transition temperatures, and thermal stability. The solubility of these polymers in various solvents was also tested, which is important for their practical use .

Scientific Research Applications

These compounds are part of a larger class of synthetic substances known as phenethylamines, which have a chemical structure similar to monoamines and stimulant activities on the central nervous system . They are often referred to as “designer drugs” and are obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .

The analysis of these substances is typically carried out in toxicological laboratories, where initial monitoring is made by rapid screening tests. Positive samples are then submitted to confirmatory methods, such as gas chromatography or liquid chromatography combined with mass spectrometry, for a more specific qualitative and quantitative analysis .

Safety And Hazards

2,5-Dimethylphenethylamine causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is a great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

properties

IUPAC Name

2-(2,5-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEFNTMBBIKOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177633
Record name Phenethylamine, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenethylamine

CAS RN

23068-44-2
Record name 2,5-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23068-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, 2,5-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23068-44-2
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